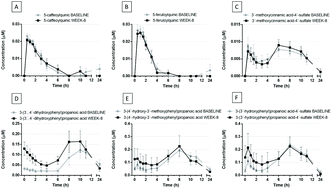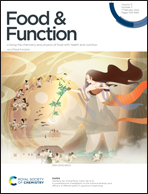Influence of 8-week daily consumption of a new product combining green coffee hydroxycinnamates and beta-glucans on polyphenol bioavailability in subjects with overweight and obesity†
Food & Function Pub Date: 2022-01-04 DOI: 10.1039/D1FO03327A
Abstract
Nutraceuticals based on plant extracts rich in polyphenols, as well as dietary fibres, are new means to fight overweight/obesity and associated diseases. However, to understand the potential effects of polyphenols on health it is critical to study their bioavailability and metabolic fate. Consumption of a green coffee phenolic extract (GCPE) in combination with oat beta-glucan (BG) could affect the pharmacokinetic profile of the main polyphenols present in coffee (hydroxycinnamates). Moreover, the regular intake of the combination could also induce changes. Nine overweight men and women consumed a novel nutraceutical product containing 300 mg of green coffee hydroxycinnamic acids and 2.5 g of BG twice a day for 8 weeks. A pharmacokinetic study was carried out in blood and urine samples taken before (baseline) and at week 8 after the nutraceutical intervention, collecting samples at different times in a 0–24 h interval. Faecal samples were also obtained at 0 and 24 h after the intake of the nutraceutical at baseline and week 8. Phenolic metabolites were analysed by LC-MS-QToF. Results showed that polyphenols were differentially absorbed and extensively metabolized throughout the gastrointestinal tract. An apparent reduction in the excretion of small intestinal metabolites was accompanied by a tendency to increase colonic metabolites after sustained intake (p = 0.052). In conclusion, continued consumption of the GCPE/BG nutraceutical appears to enhance the absorption of hydroxycinnamates by increasing the colonic bioavailability of their derived metabolites compared to baseline, although the regular intake of the nutraceutical did not modify the metabolite profile in any of the biological samples.

Recommended Literature
- [1] Competitive formation of homocircuit [3]rotaxanes in synthetically useful yields in the bipyridine-mediated active template CuAAC reaction†
- [2] Multielectron redox chemistry of lanthanide Schiff-base complexes†
- [3] Hydrothermal synthesis of bi-functional nanostructured manganese tungstate catalysts for selective oxidation†
- [4] Strong CPL-active liquid crystal materials induced by intermolecular hydrogen-bonding interaction and a chirality induction mechanism†
- [5] A short formal route to (±)-lepadin B using a xanthate-mediated free radical cyclisation/vinylation sequence†
- [6] Reversible intercalation and exfoliation of layered covalent triazine frameworks for enhanced lithium ion storage†
- [7] Corrigenda
- [8] Use of the fluorescence of lanthanide complexes to study the kinetics of a ligand-transfer reaction
- [9] Dual tuning of the de-/hydrogenation thermodynamics and kinetics of the Mg–Ni alloy by introducing the Ag–H bond: enhanced hydrogen storage properties at moderate temperatures
- [10] Formation of a stable carbon framework in a MnO yolk–shell sphere to achieve exceptional performance for a Li-ion battery anode†










